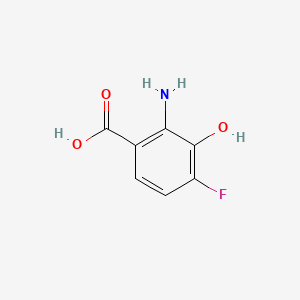

4-Fluoro-3-hydroxyanthranilic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-3-hydroxyanthranilic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H6FNO3 and its molecular weight is 171.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Mechanism of Action:

4-Fluoro-3-hydroxyanthranilic acid acts as a potent inhibitor of 3-hydroxyanthranilic acid oxidase (3-HAO), an enzyme involved in the metabolism of neuroactive compounds. By inhibiting this enzyme, it has been shown to provide neuroprotective effects in models of neurodegeneration.

Case Studies:

- Neurodegenerative Diseases: Research indicates that this compound may be effective in preventing or treating conditions such as Alzheimer's disease, Huntington's disease, and stroke-related cerebral ischemia. In vitro studies have demonstrated its potential to reduce neuronal cell death under hypoxic conditions .

| Study | Findings |

|---|---|

| Parli et al. (1980) | Identified as a potent inhibitor of 3-HAO in rat brain tissue. |

| Todd et al. (1989) | Confirmed similar inhibitory potencies in human brain tissue. |

Immunomodulatory Effects

Role in Immune Response:

this compound has been implicated in modulating immune responses through the aryl hydrocarbon receptor (AHR). It promotes the production of interleukin-22 (IL-22) in stimulated T cells, which plays a critical role in immune regulation and inflammation.

Case Studies:

- Autoimmune Disorders: The compound has been studied for its potential therapeutic effects on autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. It appears to enhance IL-22 production, which could be beneficial for immune regulation .

| Study | Findings |

|---|---|

| Recent studies on PBMCs | Showed significant IL-22 production upon treatment with this compound. |

Antimicrobial Activity

In Vitro Studies:

The antimicrobial properties of this compound have been explored against various pathogens. Its effectiveness against gram-negative bacteria suggests potential applications in treating infections.

Case Studies:

- Bacterial Inhibition: Laboratory tests have indicated that this compound exhibits moderate antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus, with specific Minimum Inhibitory Concentration (MIC) values established for these organisms .

| Pathogen | MIC Value (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Bacillus cereus | 25 |

Potential in Cancer Therapy

Mechanism:

Recent findings suggest that derivatives of anthranilic acid, including this compound, may play a role as adjunct agents in cancer therapy by inhibiting key metabolic pathways involved in tumor growth.

Case Studies:

- Pancreatic Cancer: A study highlighted that anthranilic acid derivatives could inhibit the function of far upstream element binding protein 1 (FUBP1), which is associated with cancer cell proliferation .

| Cancer Type | Effect Observed |

|---|---|

| Pancreatic Cancer | Reduced growth of cancer cells when combined with standard therapies. |

Propiedades

Número CAS |

7730-21-4 |

|---|---|

Fórmula molecular |

C7H6FNO3 |

Peso molecular |

171.13 g/mol |

Nombre IUPAC |

2-amino-4-fluoro-3-hydroxybenzoic acid |

InChI |

InChI=1S/C7H6FNO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,9H2,(H,11,12) |

Clave InChI |

JCBVKPZJRVEYCO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1C(=O)O)N)O)F |

SMILES canónico |

C1=CC(=C(C(=C1C(=O)O)N)O)F |

Key on ui other cas no. |

7730-21-4 |

Sinónimos |

4-F-HANA 4-fluoro-3-hydroxyanthranilic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.